4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
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Overview
Description
4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is an organic compound that features a benzoic acid methyl ester group and a toluene-4-sulfonylamino group
Mechanism of Action
Target of Action
Sulfonamides and benzenesulfonamide derivatives have been reported to inhibit cholesteryl ester transfer protein (cetp), a glycoprotein involved in transporting lipoprotein particles and neutral lipids between high-density lipoproteins (hdl) and low-density lipoproteins (ldl) .
Mode of Action
Sulfonamides are known to interact with their targets by mimicking the natural substrate of an enzyme, thereby inhibiting its function . In the case of CETP, the compound could potentially bind to the lipophilic binding site of the protein, inhibiting the transfer of lipoprotein particles and neutral lipids .
Biochemical Pathways
By potentially inhibiting cetp, the compound could affect lipid metabolism, specifically the transfer of lipoprotein particles and neutral lipids between hdl and ldl . This could result in increased HDL cholesterol levels and decreased LDL cholesterol levels, which could have protective effects against cardiovascular disease .
Result of Action
By potentially inhibiting cetp, the compound could alter lipid profiles, increasing hdl cholesterol levels and decreasing ldl cholesterol levels . This could potentially reduce the risk of atherosclerosis and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid methyl ester with toluene-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-aminobenzoic acid methyl ester+toluene-4-sulfonyl chloride→4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The sulfonylamino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: The aromatic rings can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Reduction: Reagents like lithium aluminium hydride or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-(Toluene-4-sulfonylamino)-benzoic acid.
Oxidation: Formation of oxidized aromatic compounds.
Scientific Research Applications
4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain pharmacophores.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Toluene-4-sulfonylamino)-benzoic acid: Similar structure but lacks the ester group.
4-(Toluene-4-sulfonylamino)-benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
4-(Toluene-4-sulfonylamino)-benzoic acid propyl ester: Similar structure with a propyl ester group.
Uniqueness
4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The methyl ester group provides distinct solubility and stability properties compared to other ester derivatives .
Biological Activity
4-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as methyl 4-(p-toluenesulfonamido)benzoate, is a compound with significant biological relevance. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Chemical Formula : C15H15NO4S
- Molecular Weight : 305.35 g/mol
- CAS Number : 792726
The compound features a benzoic acid core substituted with a toluenesulfonamide group, which is crucial for its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and cellular pathways.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in cancer cell proliferation. It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
- Protein Interaction : Studies suggest that derivatives of benzoic acid can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), promoting protein degradation in cells .
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this methyl ester may also exhibit antibacterial or antifungal effects .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Anticancer Research : A study investigated the effects of various benzoic acid derivatives on cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation in vitro, particularly in breast cancer cell lines .
- Proteolytic System Modulation : Research demonstrated that this compound could enhance the activity of cathepsins B and L, enzymes involved in protein degradation pathways crucial for maintaining cellular homeostasis .
- In Silico Studies : Computational modeling has suggested that the compound may bind effectively to target proteins involved in cell cycle regulation, supporting its potential as a therapeutic agent against proliferative diseases .
Properties
IUPAC Name |
methyl 4-[(4-methylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-9-14(10-4-11)21(18,19)16-13-7-5-12(6-8-13)15(17)20-2/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJVODPBHNFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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